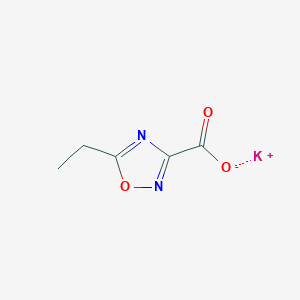
3-Fluoro-4-methoxy-2-methylbenzene-1-sulfonyl chloride
Overview
Description
3-Fluoro-4-methoxy-2-methylbenzene-1-sulfonyl chloride: is an organic compound with the molecular formula C8H8ClFO3S and a molecular weight of 238.67 g/mol . It is a derivative of benzene, characterized by the presence of a sulfonyl chloride group, a fluorine atom, a methoxy group, and a methyl group attached to the benzene ring. This compound is typically used in organic synthesis and various chemical reactions due to its reactive sulfonyl chloride group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-methoxy-2-methylbenzene-1-sulfonyl chloride generally involves the sulfonylation of 3-fluoro-4-methoxy-2-methylbenzene. The reaction is typically carried out using chlorosulfonic acid or sulfuryl chloride as sulfonylating agents under controlled conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale sulfonylation processes with optimized reaction parameters to ensure high yield and purity. The reaction mixture is often subjected to purification steps such as recrystallization or distillation to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions with this compound.
Reaction Conditions: These reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Major Products:
Sulfonamides: Formed when the compound reacts with amines.
Sulfonates: Formed when the compound reacts with alcohols.
Sulfones: Formed when the compound reacts with thiols.
Scientific Research Applications
Chemistry: 3-Fluoro-4-methoxy-2-methylbenzene-1-sulfonyl chloride is widely used as a reagent in organic synthesis for the preparation of various sulfonyl-containing compounds .
Biology and Medicine: In biological and medicinal research, this compound is used to synthesize sulfonamide derivatives, which are known for their antibacterial and anti-inflammatory properties .
Industry: In the industrial sector, it is used in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 3-Fluoro-4-methoxy-2-methylbenzene-1-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form strong covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate, or sulfone derivatives .
Comparison with Similar Compounds
4-Trifluoromethylbenzene-1-sulfonyl chloride: Similar in structure but contains a trifluoromethyl group instead of a fluorine and methoxy group.
3-Fluoro-4-methylbenzenesulfonyl chloride: Similar but lacks the methoxy group.
Uniqueness: 3-Fluoro-4-methoxy-2-methylbenzene-1-sulfonyl chloride is unique due to the presence of both a fluorine atom and a methoxy group on the benzene ring, which can influence its reactivity and the properties of the derivatives formed from it .
Properties
IUPAC Name |
3-fluoro-4-methoxy-2-methylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO3S/c1-5-7(14(9,11)12)4-3-6(13-2)8(5)10/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BELVUVMOPNDPCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)OC)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanol](/img/structure/B1448418.png)



amine dihydrochloride](/img/structure/B1448424.png)









